Feglymycin -

Feglymycin

Catalog Number: EVT-268247
CAS Number:
Molecular Formula: C95H97N13O30
Molecular Weight: 1900.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Feglymycin is a linear peptide antibiotic consisting of 13 amino acids. [, ] It is produced by the bacterium Streptomyces sp. DSM 11171. [, , ] The peptide is primarily composed of nonproteinogenic amino acids, specifically 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). [, , ] Feglymycin exhibits structural similarities to glycopeptide antibiotics like vancomycin and glycodepsipeptide antibiotics such as ramoplanin and enduracidin. [] This unique structure contributes to its diverse biological activities.

Synthesis Analysis
  • Solid-phase peptide synthesis: This method, while viable, presents challenges due to the propensity of arylglycines like Hpg and Dpg to undergo epimerization during synthesis. [, , ] Optimizing reaction conditions, such as using weakly basic environments, is crucial to minimize epimerization and achieve successful synthesis. [, ]
  • Solution-phase peptide synthesis: This approach utilizes di- and tripeptide building blocks to construct the complete Feglymycin peptide. [] This method allows for the systematic substitution of individual amino acids, facilitating alanine scanning studies to probe structure-activity relationships. []
  • Convergent synthesis: This strategy involves the independent synthesis of peptide fragments, which are then coupled to assemble the final Feglymycin molecule. [, ] This approach often utilizes specialized techniques, like micro-flow amide bond formation, to enhance coupling efficiency and minimize side reactions. []
  • Native Chemical Ligation/Desulfurization: This technique can be employed, particularly for the synthesis of Feglymycin analogs. This approach allows for the incorporation of arylglycines into longer peptide sequences. []
Molecular Structure Analysis

Feglymycin's molecular structure has been elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. [, ] Key structural features include:

  • Linear 13-mer peptide: Composed of a specific sequence of L- and D-amino acids. [, ]
  • Presence of nonproteinogenic amino acids: Contains multiple Hpg and Dpg residues, contributing to its unique structure and activity. [, ]
  • Alternating D- and L-amino acids: This arrangement is significant for its biological activity and differentiates it from typical peptides. []
Mechanism of Action
  • Inhibition of bacterial cell wall biosynthesis: Feglymycin specifically inhibits the enzymes MurA (enolpyruvyl-UDP-GlcNAc synthase) and MurC (UDP-N-acetyl-muramyl-L-alanine ligase) involved in peptidoglycan biosynthesis. [, , ] This inhibition occurs in a non-competitive manner, suggesting Feglymycin does not directly compete with substrate binding sites. [, ] Circular Dichroism (CD) experiments suggest a possible allosteric mechanism of inhibition. []
  • Inhibition of HIV entry: Feglymycin demonstrates potent antiviral activity against HIV by targeting the viral envelope protein gp120 and interfering with the CD4/gp120 interaction. [, , , ] This interaction is crucial for HIV entry into host cells, and its disruption effectively inhibits viral replication. [, , , ]
Applications
  • Antibacterial research: Feglymycin's inhibitory activity against MurA and MurC makes it a valuable tool for studying bacterial cell wall biosynthesis and developing new antibacterial agents. [, , , ] Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains highlights its potential in combating antibiotic resistance. [, , ]
  • Antiviral research: Feglymycin's ability to inhibit HIV entry by targeting gp120 makes it a valuable candidate for developing novel anti-HIV therapies. [, , , , , ] Its potential for use in microbicidal applications is also under investigation. []
  • Structure-activity relationship studies: The synthesis and analysis of Feglymycin analogs through alanine scanning and other methods provide insights into the contribution of specific amino acid residues to its biological activities. [, ] This knowledge is crucial for designing more potent and specific derivatives. [, ]
  • Understanding antibiotic resistance: The presence of van gene homologues, associated with glycopeptide antibiotic resistance, within the Feglymycin biosynthesis gene cluster provides an opportunity to study the evolution and dissemination of antibiotic resistance mechanisms. []
Future Directions
  • Optimizing Feglymycin analogs: Synthesizing and evaluating new Feglymycin analogs with improved potency, pharmacokinetic properties, and safety profiles is crucial for translating its therapeutic potential. []
  • Investigating allosteric inhibition: Detailed investigation of the proposed allosteric mechanism of MurA and MurC inhibition by Feglymycin could reveal novel druggable targets within these enzymes. []
  • Elucidating resistance mechanisms: Studying the role of van gene homologues in Feglymycin-producing Streptomyces may provide insights into potential resistance mechanisms that could emerge against this antibiotic. []
  • Developing combination therapies: Exploring Feglymycin's potential in combination with existing antibacterial or antiviral agents could lead to more effective treatment strategies, particularly against drug-resistant infections. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic used to treat bacterial infections. It inhibits bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. [, , , ]

Relevance: Vancomycin is structurally related to Feglymycin, sharing similarities in their peptide backbone and the presence of non-proteinogenic aromatic amino acids. [, ] Both compounds also target the bacterial cell wall, although they interact with different components of the biosynthesis pathway. [, , ] Feglymycin inhibits the enzymes MurA and MurC, involved in the cytoplasmic stages of peptidoglycan synthesis, while Vancomycin acts on the later, membrane-bound stages. []

Ramoplanin

Compound Description: Ramoplanin is a lipoglycodepsipeptide antibiotic that inhibits bacterial cell wall biosynthesis by binding to Lipid II, a key intermediate in peptidoglycan synthesis. [, , , ]

Enduracidin

Compound Description: Enduracidin is a glycopeptide antibiotic that, like Vancomycin, inhibits bacterial cell wall biosynthesis. []

Relevance: Enduracidin shares structural homology with Feglymycin, particularly in their peptide backbone and the presence of non-proteinogenic amino acids. [] Although their specific targets within the bacterial cell wall synthesis pathway differ, both compounds exemplify the diversity and therapeutic potential of peptide-based antibiotics.

Phosphomycin

Compound Description: Phosphomycin is a broad-spectrum antibiotic that targets the MurA enzyme (enolpyruvyl-UDP-GlcNAc synthase) in the peptidoglycan biosynthesis pathway. []

Relevance: Both Phosphomycin and Feglymycin inhibit the MurA enzyme, although they exhibit different modes of inhibition. [] While Phosphomycin acts as a covalent inhibitor, Feglymycin demonstrates non-competitive inhibition. [] This difference highlights the potential for discovering new antibacterial agents with distinct mechanisms of action, even against already targeted enzymes.

UDP-GlcNAc (UDP-N-acetylglucosamine)

Compound Description: UDP-GlcNAc is a substrate for the MurA enzyme, playing a crucial role in the first step of peptidoglycan biosynthesis. [, ]

Relevance: Feglymycin's non-competitive inhibition of MurA suggests that it does not directly compete with the binding of UDP-GlcNAc. [] This finding suggests that Feglymycin might exert its inhibitory effect by binding to an allosteric site on the MurA enzyme.

Phosphoenolpyruvate (PEP)

Compound Description: PEP is another substrate for the MurA enzyme, providing the enolpyruvyl moiety for peptidoglycan synthesis. [, ]

Relevance: Feglymycin's non-competitive inhibition of MurA implies that it does not directly interfere with PEP binding. [] Similar to UDP-GlcNAc, this observation suggests a potential allosteric mode of action for Feglymycin on MurA.

UDP-MurNAc (UDP-N-acetylmuramic acid)

Compound Description: UDP-MurNAc is the product of the MurA and MurB enzymatic reactions and the substrate for the MurC enzyme in the peptidoglycan biosynthesis pathway. [, ]

Relevance: Feglymycin inhibits the MurC enzyme in a non-competitive manner, suggesting that it does not directly compete with UDP-MurNAc binding. [] This finding points to an allosteric mechanism of inhibition for Feglymycin on MurC.

L-Alanine

Compound Description: L-Alanine is an amino acid that is added to UDP-MurNAc by the MurC enzyme in the peptidoglycan biosynthesis pathway. []

Relevance: Similar to UDP-MurNAc, Feglymycin's non-competitive inhibition of MurC indicates that it does not directly interfere with L-Alanine binding. [] This observation further supports an allosteric binding mode for Feglymycin on MurC.

Tunicamycin

Compound Description: Tunicamycin is a nucleoside antibiotic that inhibits bacterial cell wall biosynthesis by targeting the MraY translocase. []

Relevance: Although both Tunicamycin and Feglymycin target bacterial cell wall synthesis, they act on different enzymes within the pathway. [] While Tunicamycin inhibits MraY, Feglymycin targets MurA and MurC. [, ] This distinction highlights the diversity of potential drug targets within essential bacterial pathways.

Properties

Product Name

Feglymycin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

Molecular Formula

C95H97N13O30

Molecular Weight

1900.9 g/mol

InChI

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1

InChI Key

QJQKBRUTBCTBKE-OVYRLPCXSA-N

SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N

Solubility

Soluble in DMSO

Synonyms

Feglymycin

Canonical SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N

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